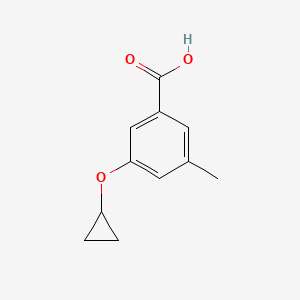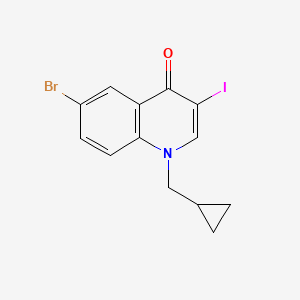![molecular formula C48H34N2 B12093812 N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound exhibits aggregation-induced emission (AIE), which means it becomes more luminescent when aggregated in the solid state.
- TPP-mCP has better thermal stability, conformational stability, carrier capacity, and emission efficiency compared to mCP.
N,N-Di([1,1’-biphenyl]-4-yl)-4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine: , often referred to as TPP-mCP , combines two distinct moieties: a tetraphenylpyrazine (TPP) unit and a 1,3-di(9H-carbazol-9-yl)benzene (mCP) core.
准备方法
Reaction Conditions: Detailed reaction conditions would require further research, but typical organic synthesis techniques apply.
Industrial Production: Information on large-scale industrial production methods for TPP-mCP is scarce, as it is primarily used in research and development.
化学反应分析
Reactivity: TPP-mCP may undergo various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC.
Major Products: The major products resulting from these reactions would vary based on the specific reaction type.
科学研究应用
Chemistry: TPP-mCP serves as an AIE-active host in organic light-emitting diodes (OLEDs), enhancing their performance.
Biology and Medicine: While direct applications in biology and medicine are limited, AIEgens like TPP-mCP contribute to OLED technology, which indirectly impacts healthcare devices.
Industry: TPP-mCP’s use in OLEDs contributes to energy-efficient displays and lighting.
作用机制
- The exact mechanism by which TPP-mCP exerts its effects is not explicitly documented. its AIE properties enhance OLED performance by improving electroluminescence.
相似化合物的比较
Similar Compounds: Other AIE-active compounds exist, such as 3,5-di(9H-carbazol-9-yl)tetraphenylsilane (a molecular host for blue OLEDs).
Uniqueness: TPP-mCP’s uniqueness lies in its combination of TPP and mCP moieties, resulting in improved properties.
属性
分子式 |
C48H34N2 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC 名称 |
N-[4-(4-carbazol-9-ylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C48H34N2/c1-3-11-35(12-4-1)37-19-27-41(28-20-37)49(42-29-21-38(22-30-42)36-13-5-2-6-14-36)43-31-23-39(24-32-43)40-25-33-44(34-26-40)50-47-17-9-7-15-45(47)46-16-8-10-18-48(46)50/h1-34H |
InChI 键 |
LCPYTQFVQRPZCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)







![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)


